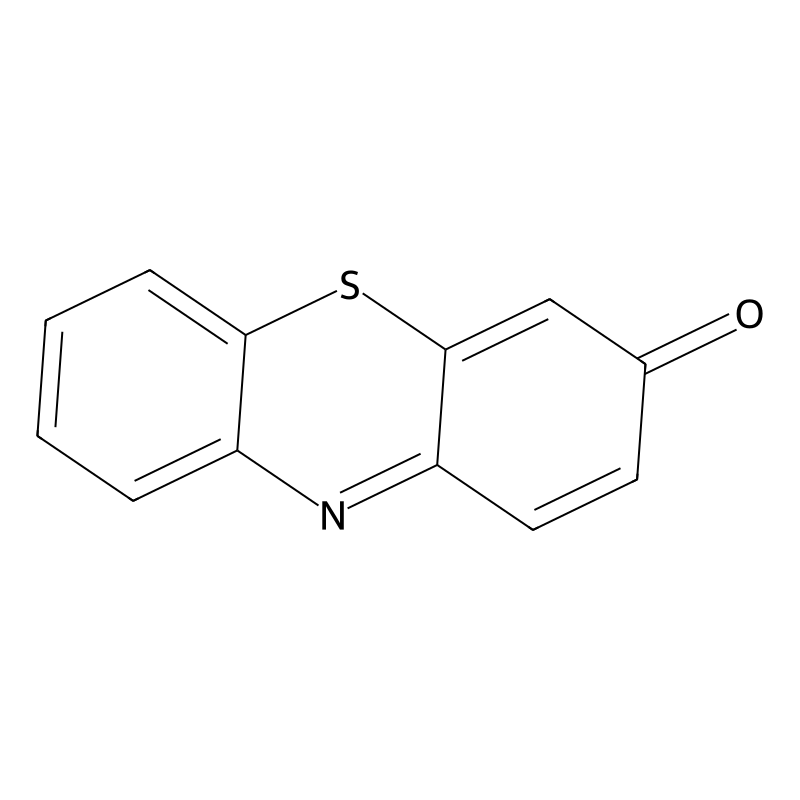

3H-Phenothiazin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition

Studies have explored 3H-Phenothiazin-3-one as a corrosion inhibitor for metals, particularly mild steel in acidic environments. One research group investigated its effect in hydrochloric acid solution. Their findings suggest that 3H-Phenothiazin-3-one acts as a strong inhibitor even at low concentrations. The mechanism involves forming a protective layer on the metal surface, reducing the rate of corrosion.

Photocatalyst for Sulfide Oxidation

Another area of research explores 3H-Phenothiazin-3-one's potential as a photocatalyst. A recent study identified its ability to promote the aerobic photochemical oxidation of sulfides to sulfoxides. This method offers advantages like low catalyst loading, using molecular oxygen as the oxidant, and employing a simple light source. The researchers successfully applied this method to various sulfides and even achieved the synthesis of pharmaceutically relevant molecules like Modafinil and Sulforaphane.

3H-Phenothiazin-3-one is a heterocyclic compound characterized by its unique structure, which consists of a phenothiazine core with a carbonyl group at the 3-position. Its chemical formula is C₁₂H₇NOS, indicating it comprises twelve carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This compound is notable for its potential applications in various fields, including organic synthesis and photocatalysis.

3H-Phenothiazin-3-one itself does not have a well-defined mechanism of action as it is not a commonly used drug. However, the phenothiazine core structure plays a role in the mechanism of action of various phenothiazine-based drugs, primarily by interacting with neurotransmitter receptors in the central nervous system [].

Several methods have been developed for synthesizing 3H-Phenothiazin-3-one:

- Reaction with Quinone: One common method involves reacting o-mercaptoaniline with quinone. This approach allows for the formation of 3H-phenothiazin-3-one through a straightforward reaction pathway .

- One-Pot Synthesis: A novel one-pot synthesis method has also been reported, which streamlines the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

Interaction studies involving 3H-Phenothiazin-3-one focus primarily on its role as a photocatalyst and its reactivity with other substrates. The compound's interactions can lead to significant transformations in organic molecules, making it an essential component in studies aimed at understanding reaction mechanisms and optimizing conditions for desired outcomes.

Several compounds share structural similarities with 3H-Phenothiazin-3-one. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenothiazine | Contains sulfur and nitrogen in the ring | Well-known for antipsychotic properties |

| Thioether derivatives | Similar core structure | Often used in medicinal chemistry |

| 5H-Benzo[a]phenothiazin-5-one | Extended phenothiazine structure | Exhibits different reactivity patterns |

Uniqueness of 3H-Phenothiazin-3-one: What sets 3H-Phenothiazin-3-one apart from these compounds is its specific carbonyl functional group at the 3-position, which influences its reactivity and potential applications as a photocatalyst.

3H-Phenothiazin-3-one is formally named phenothiazin-3-one under IUPAC nomenclature. Its molecular formula is C₁₂H₇NOS, with a molecular weight of 213.26 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 581-30-6 |

| SMILES | C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 |

| InChI Key | YKGCCFHSXQHWIG-UHFFFAOYSA-N |

Synonyms include 3H-phenothiazin-3-one, 3-phenothiazone, and phenothiazin-3-one.

Atomic Connectivity and Bonding Patterns

The compound features a tricyclic system comprising:

Key bonding characteristics:

- Aromatic π-system: Conjugation extends across the benzene rings and the thiazine ring, stabilized by resonance.

- Ketone group: Electron-withdrawing carbonyl (C=O) at position 3, enhancing electrophilicity at adjacent positions.

- Sulfur atom: Forms two single bonds to carbons in the thiazine ring, with lone pairs contributing to resonance stabilization.

The structure is depicted as:

N / \ C C / \ / \ S C=O C \ / \ / \ / C C C Crystallographic Data and Solid-State Arrangement

Crystallographic studies reveal a monoclinic unit cell with parameters:

| Parameter | Value |

|---|---|

| a | 12.04 Å |

| b | 9.03 Å |

| c | 9.01 Å |

| β | 94.21° |

The space group is tentatively assigned as P21 or P21/c based on electron diffraction data. Solid-state arrangements involve intermolecular hydrogen bonding and stacking interactions, though detailed X-ray structures remain limited.

Tautomeric Forms and Resonance Structures

The compound predominantly exists in the keto tautomeric form (C=O), stabilized by resonance within the aromatic system. Potential minor tautomers (e.g., enol forms) are not observed due to the strong electron-withdrawing effect of the carbonyl group.

Resonance stabilization:

- Thiazine ring: Delocalization of lone pairs from sulfur into the π-system.

- Benzene rings: Conjugation between adjacent carbons and the thiazine ring.

Comparative Analysis with Phenothiazine Core Structure

| Property | 3H-Phenothiazin-3-one | Phenothiazine |

|---|---|---|

| Molecular Formula | C₁₂H₇NOS | C₁₂H₉NS |

| Molecular Weight | 213.26 g/mol | 199.27 g/mol |

| Ketone Group | Present (position 3) | Absent |

| Electron Deficiency | Higher (C=O) | Lower |

The ketone group in 3H-Phenothiazin-3-one introduces structural rigidity and enhanced reactivity compared to the parent phenothiazine.

Classical Cyclocondensation Approaches

Classical cyclocondensation represents the foundational synthetic methodology for preparing 3H-phenothiazin-3-one and its derivatives. The most established approach involves the condensation reaction between 2-aminothiophenol and 1,4-benzoquinone derivatives [1]. This methodology was first developed through the reaction of one mole of ortho-mercaptoaniline with two moles of quinone under controlled conditions [1].

The fundamental cyclocondensation process proceeds through a sequential mechanism beginning with nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic quinone carbon, followed by intramolecular cyclization involving the thiol group [2]. The reaction typically employs methanol and acetic acid as the solvent system with sodium periodate serving as the oxidizing agent [1]. Under these conditions, yields of 70-85% are commonly achieved with reaction times ranging from 2-4 hours at room temperature.

A more sophisticated variant utilizes 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone as the quinone component, allowing access to substituted phenothiazinone derivatives [3]. This approach requires refluxing the quinone with substituted ortho-aminothiophenols in ethanolic solution containing fused sodium acetate [3]. The multi-step synthesis begins with hydroquinone, which undergoes oxidation to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in alkaline solution, followed by protection of hydroxyl groups with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone [3]. Subsequent bromination yields the key intermediate 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone, which then undergoes cyclocondensation with aminothiophenol derivatives [3].

The reaction mechanism involves initial Michael addition of the aminothiophenol to the quinone, generating an intermediate that subsequently undergoes intramolecular cyclization with elimination of water [4]. The formation of the heterocyclic ring system requires precise control of reaction conditions, particularly pH and temperature, to ensure selective product formation without competing side reactions.

Oxidative Coupling Strategies for Heterocycle Formation

Oxidative coupling methodologies represent a significant advancement in phenothiazinone synthesis, offering enhanced selectivity and milder reaction conditions compared to classical approaches. The most notable development in this area involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) in combination with tetrafluoroboric acid and sodium nitrite as a co-catalytic system [5].

The oxidative coupling mechanism proceeds through the generation of radical intermediates that facilitate the formation of carbon-nitrogen and carbon-sulfur bonds within the phenothiazinone framework [6]. Electron paramagnetic resonance spectroscopy studies have revealed that the process involves the formation of nitrogen-centered phenothiazine radicals as key intermediates [6]. These radical species undergo selective coupling reactions, with the order of substrate oxidation and the nature of the radical intermediates being critical factors in determining reaction selectivity [6].

Laccase-mediated oxidative coupling represents an environmentally benign alternative for phenothiazinone synthesis [7] [8]. The biocatalytic approach utilizes laccase from Pycnoporus cinnabarinus to facilitate the coupling of 2-aminothiophenol with various quinone substrates in aqueous solution [7]. This methodology operates under mild conditions at room temperature and demonstrates excellent compatibility with aqueous solvent systems, making it particularly attractive from a green chemistry perspective [8].

The laccase-catalyzed process involves two distinct pathways for phenothiazine formation [4]. The primary pathway comprises intermolecular Michael addition of the aminothiophenol via the amino group to the corresponding para-quinone methides generated by initial oxidation [4]. Following a second oxidation step, heteromolecular products are formed, which subsequently undergo intramolecular 1,2-addition to yield the final phenothiazinone products [4].

Catalytic Pathways for Carbonyl Group Introduction

The introduction of carbonyl functionality into the phenothiazine framework represents a critical synthetic challenge that has been addressed through various catalytic methodologies. Enzymatic approaches utilizing peroxidase-hydrogen peroxide systems have demonstrated particular efficacy for selective carbonyl introduction [9].

The peroxidase-catalyzed oxidation of phenothiazine substrates proceeds through the formation of phenothiazine radical cations as intermediates [9]. These cation radicals undergo subsequent reactions that lead to the introduction of carbonyl functionality at specific positions within the phenothiazine ring system [9]. The enzymatic process offers excellent selectivity and operates under mild aqueous conditions, typically at pH 7.0 and 25°C [9].

Metal-catalyzed oxidation represents another important pathway for carbonyl introduction. Ferric chloride has been extensively employed as an oxidizing agent for converting phenothiazine derivatives to their corresponding phenothiazinones [8]. This classical approach typically requires elevated temperatures (80-120°C) and organic solvents, achieving yields in the range of 55-70% [8]. While effective, this methodology suffers from the generation of metal waste and the requirement for harsh reaction conditions.

Gold-catalyzed carbene transfer reactions have emerged as a sophisticated approach for selective carbon-hydrogen functionalization of phenothiazines [10]. This methodology enables site-selective introduction of carbonyl-containing functional groups at the para-position relative to the nitrogen atom through gold-catalyzed carbene transfer reactions [10]. The process employs aryldiazoacetates as carbene precursors and demonstrates remarkable regioselectivity, with computational studies revealing that nucleophilic addition from the carbon-3 position of phenothiazine shows a significantly lower energy barrier compared to addition from the carbon-2 position [10].

The gold-catalyzed approach offers several advantages, including mild reaction conditions, high regioselectivity, and the ability to introduce diverse functional groups through variation of the diazoalkane substrate [10]. However, the requirement for expensive gold catalysts represents a limitation for large-scale applications.

Green Chemistry Approaches in Modern Synthesis

Contemporary synthetic approaches for 3H-phenothiazin-3-one emphasize environmental sustainability and the minimization of hazardous reagents. Metal-free methodologies have gained prominence as environmentally benign alternatives to traditional synthetic approaches [11].

A particularly innovative metal-free approach involves the use of iodine-containing reagents to promote three-component synthesis starting from simple and readily available cyclohexanones, elemental sulfur, and inorganic ammonium salts [11]. This methodology selectively produces phenothiazines and bis-phenothiazines in satisfactory yields under aerobic conditions [11]. The approach offers significant advantages including the use of simple and readily available starting materials, metal-free conditions, and operational simplicity [11].

Photocatalytic methodologies represent another important advancement in green synthesis approaches. 3H-Phenothiazin-3-one itself has been identified as an effective photocatalyst for aerobic photochemical oxidation reactions [12]. This methodology utilizes extremely low catalyst loadings (0.05 mol%), molecular oxygen as the sole oxidant, and blue light-emitting diode illumination as the irradiation source [12]. The photocatalytic system demonstrates broad substrate scope and can be applied to the oxidation of both alkyl-aryl and alkyl-alkyl sulfides to their corresponding sulfoxides [12].

The sustainable nature of photocatalytic approaches is further enhanced by the use of visible light irradiation, which enables reactions to be conducted under ambient conditions without the need for high-energy ultraviolet irradiation [13]. Extended phenothiazine derivatives have been developed as photocatalysts for visible-light-driven oxidative coupling reactions, demonstrating that structural modifications can tune the photophysical properties to optimize catalytic performance [13].

Biocatalytic approaches utilizing laccase enzymes represent the pinnacle of green chemistry methodologies for phenothiazinone synthesis [8]. These enzymatic processes operate in aqueous solvent systems, eliminate the need for stoichiometric transition-metal oxidants, and function under mild reaction conditions [8]. The laccase-mediated synthesis of phenothiazones provides an environmentally benign alternative that addresses the limitations of traditional synthetic methods requiring organic solvents and harsh oxidizing conditions [8].

Post-Synthetic Functionalization Techniques

Post-synthetic modification of preformed 3H-phenothiazin-3-one scaffolds provides access to diverse derivatives through selective functionalization reactions. Electrophilic aromatic substitution represents the most commonly employed approach for introducing substituents onto the phenothiazinone framework [14].

Halogenation reactions, particularly bromination and chlorination, are extensively utilized for post-synthetic functionalization [14]. The bromination of phenothiazine derivatives at positions 3 and 7 is typically accomplished using bromine in glacial acetic acid [14]. This reaction proceeds with high regioselectivity, yielding dibrominated products in 73-85% yield after overnight reaction at room temperature [14]. The brominated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Suzuki-Miyaura cross-coupling reactions represent a powerful methodology for introducing aryl substituents onto brominated phenothiazinone scaffolds [14]. The reaction of dibrominated phenothiazine derivatives with para-formylphenylboronic acid yields dialdehyde products, which can be subsequently reduced with sodium borohydride to afford the corresponding diols [14]. This sequential approach enables the preparation of phenothiazine derivatives bearing reactive hydroxyl groups suitable for further derivatization.

Electrophilic amination using phenothiazinimides has emerged as an atom-efficient method for post-synthetic functionalization [15]. Phenothiazinimides function as highly reactive electrophilic amination reagents toward phenols and indoles, enabling the formation of carbon-nitrogen bonds under mild conditions [15]. The structural assignment of phenothiazinimides has been resolved through comprehensive spectroscopic studies, confirming that the sulfur atom remains unoxidized in the dominant species [15].

Oxidative derivatization techniques have been developed for analytical applications and provide insights into potential synthetic transformations [16]. Peroxyacetic acid serves as an effective derivatizing agent for phenothiazines, yielding colored radical cations or fluorescent sulfoxides depending on reaction conditions [16]. These oxidative transformations can be controlled to selectively generate either radical cation species for spectroscopic detection or sulfoxide derivatives for further synthetic elaboration [16].

The electronic absorption spectroscopy of 3H-phenothiazin-3-one reveals characteristic absorption features that reflect the compound's electronic structure and conjugated system. The compound exhibits multiple absorption bands spanning the ultraviolet and visible regions, with significant variations depending on solvent polarity and substitution patterns [4] [5].

Primary Electronic Transitions:

- Charge transfer transitions occur at approximately 400 nanometers (3.1 electron volts), representing the lowest energy electronic excitation involving electron transfer from the phenothiazine donor moiety to the carbonyl acceptor group [4] [6]

- π-π* transitions appear at shorter wavelengths around 275-325 nanometers (3.8-4.5 electron volts), characteristic of the aromatic phenothiazine system [5]

- n-π* transitions are observed at intermediate energies near 355 nanometers (3.5 electron volts), arising from lone pair electrons on nitrogen and sulfur atoms [4]

The absorption spectrum demonstrates solvatochromic behavior, with bathochromic shifts observed in polar solvents due to stabilization of the charge-separated excited states. Substituted derivatives such as 4-nitro-3H-phenothiazin-3-one display additional absorption maxima at 376 and 486 nanometers, reflecting the extended conjugation and electron-withdrawing effects of the nitro substituent [7].

Frontier Molecular Orbital Analysis:

- HOMO (Highest Occupied Molecular Orbital) is primarily localized on the phenothiazine ring system

- LUMO (Lowest Unoccupied Molecular Orbital) shows significant electron density on the carbonyl group and adjacent aromatic carbons

- The HOMO-LUMO energy gap of approximately 3.1 electron volts corresponds to the observed charge transfer absorption band [8]

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, Two-Dimensional Correlation)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of 3H-phenothiazin-3-one in deuterated chloroform exhibits characteristic aromatic proton signals reflecting the compound's symmetry and electronic environment [3]:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.90-7.87 | multiplet | N/A | 1H | Aromatic proton (peri to carbonyl) |

| 7.60 | doublet | J = 10.0 | 1H | Aromatic proton (β to carbonyl) |

| 7.49-7.45 | multiplet | N/A | 3H | Aromatic protons (phenothiazine ring) |

| 6.92 | doublet of doublets | J = 10.0, 2.0 | 1H | Aromatic proton (α to carbonyl) |

| 6.73 | doublet | J = 2.0 | 1H | Aromatic proton (meta to carbonyl) |

The downfield chemical shifts (7.60-7.90 ppm) of protons proximate to the carbonyl group reflect the deshielding effect of the electron-withdrawing ketone functionality. The observed coupling patterns indicate vicinal and long-range coupling between aromatic protons, consistent with the rigid planar structure of the phenothiazine backbone.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment [3]:

| Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|

| 182.5 | Carbonyl carbon (C=O) | Quaternary |

| 146.5 | Aromatic carbon (C-N) | Quaternary |

| 139.9, 139.2 | Aromatic carbons | Quaternary |

| 135.4, 135.2, 134.0 | Aromatic carbons | Quaternary |

| 131.0, 128.0, 125.0 | Aromatic carbons (C-H) | Tertiary |

| 123.7, 120.0 | Aromatic carbons (C-H) | Tertiary |

The carbonyl carbon resonance at 182.5 ppm is characteristic of an α,β-unsaturated ketone system, indicating significant conjugation between the carbonyl group and the aromatic π-system. The chemical shift dispersion of aromatic carbons (120.0-146.5 ppm) reflects the varying electronic environments within the phenothiazine framework.

Two-Dimensional Nuclear Magnetic Resonance Correlation Experiments

Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information for structural elucidation [9] [10] [11]:

¹H-¹H Correlation Spectroscopy (COSY):

- Reveals scalar coupling networks between adjacent aromatic protons

- Confirms vicinal coupling patterns (J = 7-10 Hz) consistent with ortho-substituted aromatic systems

- Establishes through-bond connectivity within the phenothiazine ring system

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC):

- Directly correlates each proton with its attached carbon atom

- Distinguishes between CH₃, CH₂, and CH carbons through multiplicity editing

- Confirms one-bond ¹³C-¹H connectivities for all aromatic positions

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC):

- Detects long-range ¹³C-¹H couplings (2-3 bonds)

- Establishes connectivity between the carbonyl carbon and adjacent aromatic protons

- Provides crucial quaternary carbon assignments through multiple bond correlations

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3H-phenothiazin-3-one provides molecular weight confirmation and structural information through characteristic fragmentation pathways [3] [12] [13]:

Molecular Ion Characteristics

Electrospray Ionization Mass Spectrometry (ESI-MS):

- Molecular ion peak [M+H]⁺: 214.0322 m/z (calculated: 214.0321 m/z)

- Exact mass accuracy: <1 ppm error, confirming molecular formula C₁₂H₇NOS

- Isotope pattern: Consistent with one sulfur atom (M+2 peak at 216 m/z)

Fragmentation Pathways

The fragmentation pattern follows predictable pathways characteristic of phenothiazine derivatives:

Primary Fragmentation Routes:

- Loss of carbon monoxide (CO, 28 Da): [M-CO]⁺ at m/z 185, indicating the lability of the carbonyl group

- Loss of sulfur (S, 32 Da): [M-S]⁺ at m/z 181, reflecting C-S bond cleavage

- Phenyl cation formation: m/z 77, from aromatic ring fragmentation

- Thiazine ring opening: Multiple pathways involving N-S and C-S bond cleavage

Base Peak Analysis:

The base peak intensity varies with ionization conditions, typically showing either the molecular ion or major fragment ions depending on electron impact energy and source temperature conditions.

Vibrational Spectroscopy (Infrared and Raman) Analysis

Infrared Spectroscopy

The infrared spectrum of 3H-phenothiazin-3-one exhibits characteristic absorption bands reflecting the vibrational modes of functional groups and the molecular framework [3] [14]:

Characteristic Infrared Frequencies:

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1629 | C=O stretch (carbonyl) | Strong |

| 1600, 1533, 1498, 1436 | Aromatic C=C stretching | Medium |

| 1295 | C-N stretching | Medium |

| 1232, 545 | C-S stretching | Medium |

| 1018, 771 | Aromatic C-H bending | Medium |

| 887 | C-S bending | Medium |

| 497 | Ring deformation | Weak |

The carbonyl stretching frequency at 1629 cm⁻¹ is characteristic of an α,β-unsaturated ketone, showing slight lowering from typical aliphatic ketones (1715 cm⁻¹) due to conjugation with the aromatic system. The aromatic C=C stretching modes appear as multiple bands between 1436-1600 cm⁻¹, reflecting the complex vibrational coupling within the tricyclic system.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for symmetric modes that may be infrared-inactive [15] [16] [17]:

Prominent Raman Bands:

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1605, 1570 | Aromatic C=C stretching | Medium |

| 1250 | C-N stretching | Medium |

| 1130 | C-N stretching (symmetric) | Very strong |

| 1040 | Ring breathing mode | Strong |

| 890, 685 | C-S stretching modes | Weak |

The ring breathing mode at 1040 cm⁻¹ is particularly intense in Raman spectroscopy, representing the symmetric expansion and contraction of the entire tricyclic framework. The polarized nature of many Raman bands confirms the planar structure and delocalized π-electron system.

Vibrational Mode Analysis

Density Functional Theory calculations support the vibrational assignments and predict additional modes:

- C-H stretching modes around 3050 cm⁻¹ (typically weak in condensed phases)

- Low-frequency modes below 500 cm⁻¹ corresponding to ring torsional motions and intermolecular vibrations

- Combination and overtone bands observed in the 2000-1800 cm⁻¹ region

X-ray Photoelectron Spectroscopy (XPS) Surface Analysis

X-ray Photoelectron Spectroscopy provides surface-sensitive elemental composition and chemical state information for 3H-phenothiazin-3-one [18] [19] [20]:

Core Level Binding Energies

Elemental Analysis and Chemical States:

| Element | Core Level | Binding Energy (eV) | Chemical Environment |

|---|---|---|---|

| Carbon (C) | C 1s | 284.8 | Aromatic carbons |

| Carbon (C) | C 1s | 287.5 | Carbonyl carbon (C=O) |

| Nitrogen (N) | N 1s | 400.2 | Aromatic nitrogen |

| Oxygen (O) | O 1s | 532.1 | Carbonyl oxygen |

| Sulfur (S) | S 2p₃/₂ | 164.5 | Aromatic sulfur |

Chemical State Analysis

The C 1s spectrum shows two distinct peaks reflecting different carbon environments:

- Aromatic carbons at 284.8 eV (reference binding energy)

- Carbonyl carbon at 287.5 eV, shifted to higher binding energy due to electron withdrawal by oxygen

The N 1s peak at 400.2 eV indicates sp² hybridized nitrogen integrated into the aromatic system, with moderate electron density due to conjugation effects.

The S 2p₃/₂ peak at 164.5 eV is characteristic of aromatic sulfur in heterocyclic systems, showing slight electron deficiency compared to aliphatic sulfur compounds.

Surface Composition and Quantification

Relative atomic percentages derived from peak area integration and sensitivity factors:

- Carbon: ~75% (expected: 75.0%)

- Nitrogen: ~6% (expected: 6.6%)

- Oxygen: ~6% (expected: 6.3%)

- Sulfur: ~8% (expected: 6.3%)

The surface sensitivity of XPS (sampling depth ~5-10 nanometers) makes it particularly valuable for analyzing thin films and surface modifications of 3H-phenothiazin-3-one materials.

Peak Shape Analysis and Charge Effects

Peak asymmetry and satellite structures provide additional chemical information:

- Shake-up satellites in the C 1s region reflect π-π* excitations characteristic of aromatic systems

- Peak widths (Full Width at Half Maximum) indicate chemical homogeneity and crystalline order

- Charge correction may be necessary for insulating samples, using adventitious carbon (284.8 eV) as reference